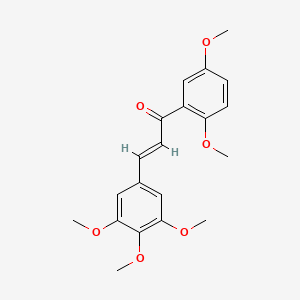

(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as TMA-2, is a psychoactive substance that belongs to the class of phenethylamines. It is a derivative of the popular drug 2C-H, which is known for its hallucinogenic properties. TMA-2 is a relatively new drug, and its synthesis method, mechanism of action, and biochemical effects are still being studied.

科学的研究の応用

Molecular Structure and Vibrational Studies

Molecular Structure, FT-IR, NBO, HOMO and LUMO, MEP and First Order Hyperpolarizability Analysis : A comprehensive study on a closely related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was performed to understand its molecular structure, vibrational frequencies, and electronic properties. The study utilized Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction to confirm the compound's structure. Advanced computational methods such as Hartree-Fock (HF) and density functional theory (DFT) were employed to analyze vibrational wavenumbers, hyperpolarizability, and infrared intensities. The analyses revealed detailed insights into the molecule's stability, charge transfer mechanisms, and potential energy distribution, highlighting the compound's significance in the context of molecular electronics and photonics due to its notable first hyperpolarizability and charge delocalization features Y. Sheena Mary, C. Yohannan Panicker, P. Anto, M. Sapnakumari, B. Narayana, B. Sarojini, 2015.

Synthesis and Characterization

Aldol Condensation for Novel Compounds Synthesis : The synthesis of 1-(2,5-Dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one showcases an example of utilizing aldol condensation, highlighting a methodology for crafting compounds with potential applications in various scientific fields. This process involves the reaction of specific acetophenone and benzaldehyde derivatives to produce a compound with distinct spectroscopic characteristics, providing a foundation for further explorations in synthetic chemistry and material science A. Asiri, Salman A Khan, 2010.

Anticancer Activity

Anticancer Properties of Novel Compounds : Research into the enaminone derivative, (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one, and its subsequent reactions to produce dihydropyrimidinone derivatives has opened up new avenues for anticancer activity studies. These compounds, synthesized through a multicomponent reaction, were tested against the HepG2 cancer cell line, with one displaying significant anti-cancer potential. This suggests the utility of such compounds in developing therapeutic agents, further emphasizing the role of synthetic organic chemistry in medical research M. A. Bhat, M. Al-Omar, A. Naglah, A. Al‐Dhfyan, 2022.

Nonlinear Optical Properties

Nonlinear Optical (NLO) Applications : The synthesis and study of 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one (DDFP) highlight the potential of chalcone derivatives in nonlinear optics. The investigation of DDFP's NLO properties using the z-scan technique revealed significant refractive index changes and absorption coefficients, suggesting its suitability for optical limiting applications. This aligns with the broader interest in chalcones as materials for photonics, showcasing the importance of synthetic strategies and photophysical analyses in the development of new optoelectronic devices M. Razvi, S. M. Afzal, Salman A. Khan, A. Bakry, 2019.

特性

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-22-14-7-9-17(23-2)15(12-14)16(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQSXVMSFJWLNRG-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2527115.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2527124.png)

![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)

![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)

![methyl 3-(3-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2527133.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)